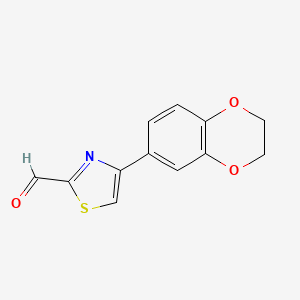
2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of “2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole” is C16H15N. The structure consists of a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 2 and 5 positions with methyl groups and at the 1 position with a naphthyl group.Chemical Reactions Analysis
Pyrroles are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The naphthyl group is also aromatic and can participate in similar reactions .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Thiophene derivatives, including pyrrole-substituted compounds, play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules for drug development. The presence of the pyrrole moiety in this compound could make it an interesting candidate for designing novel drugs. Further studies are needed to investigate its interactions with biological targets and potential therapeutic applications .
Organic Synthesis and Combinatorial Libraries
Imidazole-containing compounds, such as this pyrrole derivative, serve as building blocks in organic synthesis. Chemists use them to create diverse libraries of molecules for drug screening and optimization. The compound’s unique structure may contribute to the diversity of chemical space accessible through combinatorial chemistry .
Luminescent Materials
Certain pyrrole-based compounds exhibit luminescent properties. Researchers have explored their use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. Investigating the photophysical properties of this specific pyrrole derivative could reveal its potential as a luminescent material.
properties
IUPAC Name |
2,5-dimethyl-1-naphthalen-2-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-9-16(11-19)13(2)18(12)17-8-7-14-5-3-4-6-15(14)10-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNRDDLLJCHDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358179 | |
| Record name | ST51017896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
347332-17-6 | |
| Record name | ST51017896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



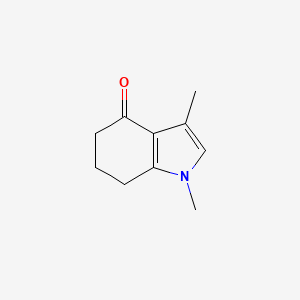
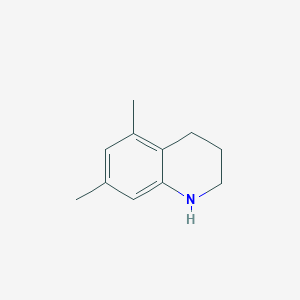
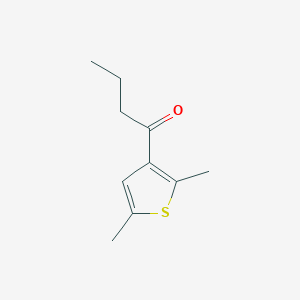

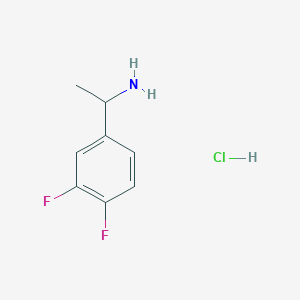
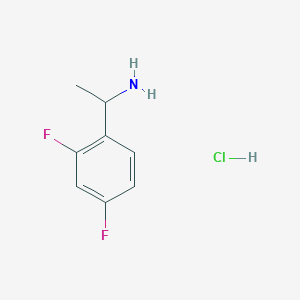
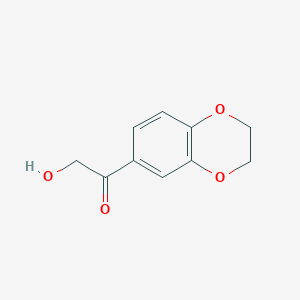

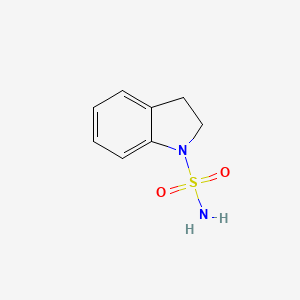

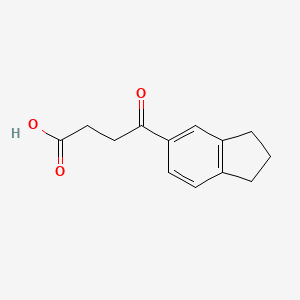
![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)

